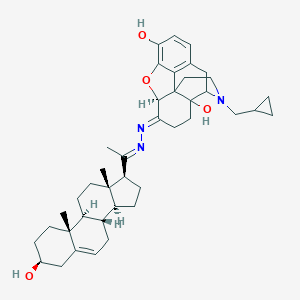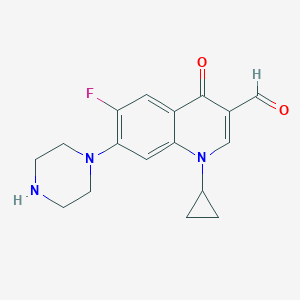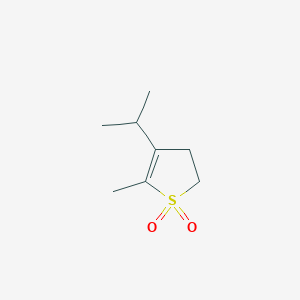
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate (HTP) is a chemical compound that has been used extensively in scientific research. It is a quaternary ammonium salt that is commonly used as a phase transfer catalyst in organic synthesis. In recent years, HTP has gained attention for its potential applications in biomedical research due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate is not fully understood. However, it is believed that 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate acts as a phase transfer catalyst, facilitating the transfer of reactants between two immiscible phases. This property has been exploited in organic synthesis reactions. In addition, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate can inhibit the growth of a variety of microorganisms, including bacteria and fungi. Additionally, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate can reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate in lab experiments is its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between two immiscible phases. This property has been exploited in organic synthesis reactions. Additionally, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antimicrobial properties, which can be useful in medical settings. However, one limitation of using 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate is its potential toxicity. While 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to be relatively safe in vitro and in animal models, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research involving 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate. One area of interest is the potential use of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate in cancer research. 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antioxidant properties and can scavenge free radicals, which may make it useful in preventing or treating cancer. Additionally, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have anti-inflammatory properties, which may be useful in treating a variety of inflammatory diseases. Another area of interest is the potential use of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate as a disinfectant in medical settings. 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antimicrobial properties and may be useful in preventing the spread of infections in hospitals and other healthcare settings. Finally, more research is needed to determine the safety and efficacy of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate in humans, particularly in the context of medical and biomedical applications.
Méthodes De Synthèse
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate can be synthesized through a two-step process. First, 3-phenyl-1,1,4-trimethylpyrrolidinium iodide is prepared by reacting 3-phenylpyrrolidine with methyl iodide. In the second step, propionic acid is added to the reaction mixture to form 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate. The synthesis of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been used in a variety of scientific research applications. It has been shown to have antimicrobial properties and has been used as a disinfectant in medical settings. Additionally, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been used as a phase transfer catalyst in organic synthesis reactions. More recently, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has gained attention for its potential applications in biomedical research.
Propriétés
Numéro CAS |
102584-73-6 |
|---|---|
Nom du produit |
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate |
Formule moléculaire |
C29H45IN2O4 |
Poids moléculaire |
389.27 g/mol |
Nom IUPAC |
(1,1,4-trimethyl-3-phenylpyrrolidin-1-ium-3-yl) propanoate;iodide |
InChI |
InChI=1S/C16H24NO2.HI/c1-5-15(18)19-16(14-9-7-6-8-10-14)12-17(3,4)11-13(16)2;/h6-10,13H,5,11-12H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
INGAGZGQTPMADL-UHFFFAOYSA-L |
SMILES |
CCC(=O)OC1(C[N+](CC1C)(C)C)C2=CC=CC=C2.[I-] |
SMILES canonique |
CCC(=O)OC1(C[N+](CC1C)(C)C)C2=CC=CC=C2.[I-] |
Synonymes |
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




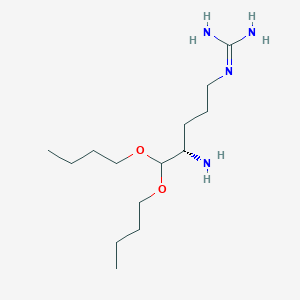
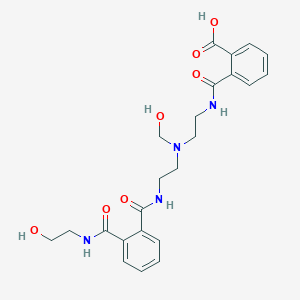

![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)
![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)
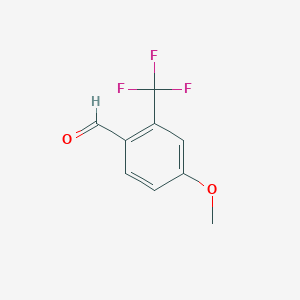
![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)
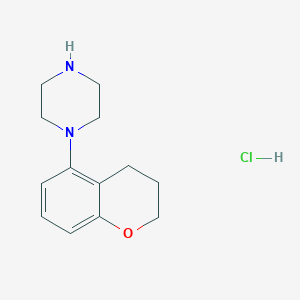
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)

